N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine
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Overview
Description
N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine is a compound that features a trifluoromethoxy group attached to an adamantane structure. The adamantane core is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry. The trifluoromethoxy group imparts unique properties such as increased lipophilicity and metabolic stability, which are beneficial in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine typically involves the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. One common method is the reaction of adamantan-2-amine with 2-bromoethyl trifluoromethoxy under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The adamantane core provides stability and rigidity, allowing the compound to effectively bind to its targets. The exact molecular pathways involved depend on the specific application, such as inhibition of viral replication or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Trifluoromethoxy)ethyl]adamantane: Lacks the amine group, resulting in different reactivity and applications.
N-[2-(Trifluoromethoxy)ethyl]adamantan-2-ol: Contains a hydroxyl group instead of an amine, affecting its chemical properties and biological activity.
Uniqueness
N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine is unique due to the combination of the trifluoromethoxy group and the adamantane core. This combination imparts enhanced lipophilicity, metabolic stability, and rigidity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C13H20F3NO |
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Molecular Weight |
263.30 g/mol |
IUPAC Name |
N-[2-(trifluoromethoxy)ethyl]adamantan-2-amine |
InChI |
InChI=1S/C13H20F3NO/c14-13(15,16)18-2-1-17-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12,17H,1-7H2 |
InChI Key |
HQFFNZZIRVXPKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCOC(F)(F)F |
Origin of Product |
United States |
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